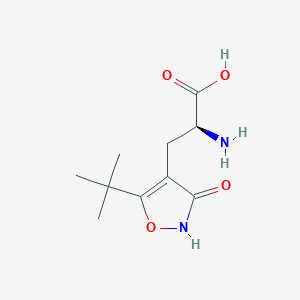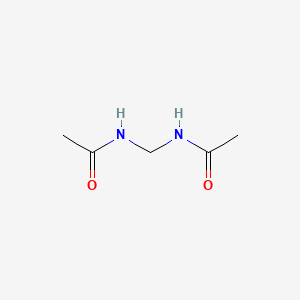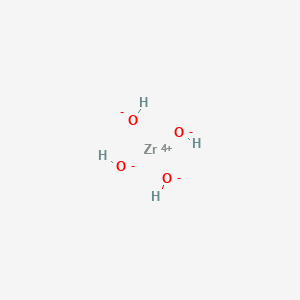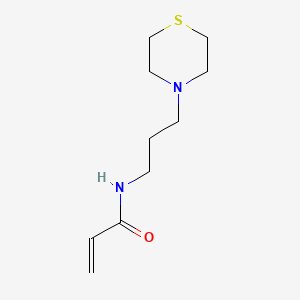
(S)-Atpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ATPA is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens is replaced by a 5-tert-butyl-3-hydroxy-isooxazol-4-yl group. It has a role as a metabolite. It is a member of isoxazoles and a non-proteinogenic L-alpha-amino acid.
Aplicaciones Científicas De Investigación
Characterization in Plant Biology
- Influence on Mitochondrial Gene Expression and Male Sterility in Plants : The mitochondrial gene atpA, encoding the α subunit of F1 ATP synthase, is associated with DNA rearrangements and nuclear-specific transcript patterns in male-sterile cytoplasm of Ogura radish. This indicates a potential role in cytoplasmic male sterility, although this is not strictly correlated with male sterility (Makaroff, Apel, & Palmer, 1990).
Advanced Transfer Path Analysis (ATPA)
- Vibroacoustic System Characterization : ATPA, in this context, refers to a technique for characterizing vibroacoustic systems. It's applied to a cuboid-shaped box for controlled analysis, useful for understanding the transmission mechanisms in mechanical systems like wind turbines (Aragonès et al., 2019).
Biotechnology Applications
- Aqueous Two-Phase System (ATPS) : ATPS, a liquid-liquid fractionation technique, is used for extracting, separating, and purifying proteins, membranes, viruses, enzymes, nucleic acids, and other biomolecules. It's also applied in food safety, precious metal separation, and sewage treatment, highlighting its versatility and environmental friendliness (Iqbal et al., 2016).
Plant Energy Metabolism
- ATP Dynamics in Living Plants : A study involving the fluorescent protein biosensor ATeam1.03-nD/nA revealed different MgATP2− concentrations between tissues and individual cell types, like root hairs in Arabidopsis seedlings. This emphasizes the critical role of ATP in plant growth and development, as well as stress response dynamics (De Col et al., 2017).
Genetic Research and Disease Studies
- ATP1A3 Mutation and Encephalopathy : A study identified a new ATP1A3-related entity involving a relapsing encephalopathy characterized by recurrent episodes of cerebellar ataxia and altered consciousness during febrile illnesses. This highlights the role of ATP1A3 in neurological conditions (Dard et al., 2015).
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
Clave InChI |
PIXJURSCCVBKRF-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)C1=C(C(=O)NO1)C[C@@H](C(=O)O)N |
SMILES |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N |
SMILES canónico |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)
![[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1199364.png)





![4-bromo-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B1199375.png)
